molecular formula C4H6Cl2N2Pd B079597 Bis(acetonitrile)palladium(II) Dichloride CAS No. 14592-56-4

Bis(acetonitrile)palladium(II) Dichloride

Cat. No.: B079597
CAS No.: 14592-56-4
M. Wt: 259.43 g/mol
InChI Key: RBYGDVHOECIAFC-UHFFFAOYSA-L
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Preparation Methods

Synthetic Routes and Reaction Conditions: Bis(acetonitrile)palladium(II) Dichloride is typically prepared by reacting palladium(II) chloride with acetonitrile. The reaction mixture is stirred at 100-120°C for 3-12 hours in a pre-heated oil bath. After cooling to room temperature, the reaction is diluted with ethyl acetate and filtered. The filtrate is washed with 5% aqueous sodium bicarbonate and brine, dried over magnesium sulfate, and concentrated in vacuo. The crude product is then purified by preparative thin-layer chromatography .

Industrial Production Methods: Industrial production methods for bis(acetonitrile)dichloropalladium(II) are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions, such as temperature and reaction time, are optimized for industrial-scale production to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions: Bis(acetonitrile)palladium(II) Dichloride undergoes various types of reactions, including:

Common Reagents and Conditions: Common reagents used in these reactions include:

  • Organohalides
  • Organometallic reagents (e.g., boronic acids, stannanes, and zinc reagents)
  • Bases (e.g., potassium carbonate, sodium hydroxide)
  • Solvents (e.g., acetonitrile, toluene, dimethylformamide)

Major Products: The major products formed from these reactions are typically organic compounds with new carbon-carbon or carbon-heteroatom bonds, depending on the specific coupling reaction employed .

Mechanism of Action

The mechanism by which bis(acetonitrile)dichloropalladium(II) exerts its effects involves the coordination of palladium(II) with acetonitrile ligands. This coordination facilitates various catalytic processes, such as the activation of carbon-halogen bonds and the formation of new carbon-carbon or carbon-heteroatom bonds. The molecular targets and pathways involved depend on the specific reaction being catalyzed .

Comparison with Similar Compounds

Uniqueness: Bis(acetonitrile)palladium(II) Dichloride is unique due to its high solubility in organic solvents and its versatility as a catalyst in various coupling reactions. Its ability to facilitate a wide range of reactions makes it a valuable compound in both academic and industrial research .

Properties

CAS No.

14592-56-4

Molecular Formula

C4H6Cl2N2Pd

Molecular Weight

259.43 g/mol

IUPAC Name

acetonitrile;dichloropalladium

InChI

InChI=1S/2C2H3N.2ClH.Pd/c2*1-2-3;;;/h2*1H3;2*1H;/q;;;;+2/p-2

InChI Key

RBYGDVHOECIAFC-UHFFFAOYSA-L

SMILES

CC#N.CC#N.Cl[Pd]Cl

Canonical SMILES

CC#N.CC#N.Cl[Pd]Cl

Pictograms

Acute Toxic; Irritant

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Bis(acetonitrile)palladium(II) Dichloride
Reactant of Route 2
Bis(acetonitrile)palladium(II) Dichloride
Reactant of Route 3
Bis(acetonitrile)palladium(II) Dichloride
Reactant of Route 4
Bis(acetonitrile)palladium(II) Dichloride
Reactant of Route 5
Bis(acetonitrile)palladium(II) Dichloride
Reactant of Route 6
Bis(acetonitrile)palladium(II) Dichloride

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